molecular formula C14H12BrClO B3126362 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene CAS No. 333361-51-6

4-bromo-1-chloro-2-(4-methoxybenzyl)benzene

Cat. No.: B3126362
CAS No.: 333361-51-6
M. Wt: 311.6 g/mol
InChI Key: QBMACPLNLMUFGJ-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (CAS: 461432-23-5) is a halogenated aromatic compound featuring a bromo substituent at position 4, a chloro substituent at position 1, and a 4-methoxybenzyl group at position 2 of the central benzene ring. This compound is structurally significant as an intermediate in the synthesis of pharmaceuticals, notably Dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used in diabetes therapy . Its synthetic route often involves coupling reactions, such as the alkylation of 5-bromo-2-chlorophenol with 4-methoxybenzyl bromide under basic conditions (e.g., sodium hydride in tetrahydrofuran) . The compound’s molecular weight is 325.63 g/mol, and its purity and structural integrity are confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

Properties

IUPAC Name

4-bromo-1-chloro-2-[(4-methoxyphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMACPLNLMUFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like zinc amalgam in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include the use of continuous flow reactors and advanced purification methods like distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and specialty chemicals. The compound can act as an inhibitor of certain enzymes by binding to their active sites, blocking their activity in metabolic and signaling pathways. Additionally, it serves as a precursor in drug synthesis, particularly for drugs targeting metabolic pathways.

Synthesis and Chemical Behavior

Several methods exist for synthesizing this compound. Its chemical behavior can be explored through reactions such as nucleophilic and electrophilic aromatic substitutions, where the bromine and chlorine atoms make it susceptible to nucleophilic attack, allowing for the formation of various derivatives. The methoxy group can also participate in electrophilic aromatic substitution reactions, further diversifying the compound's reactivity.

Use in Pharmaceutical Industry

This compound is used as an intermediate in the pharmaceutical industry, particularly in the synthesis of dapagliflozin. Dapagliflozin propanediol monohydrate is used in Europe for the treatment of type 2 diabetes mellitus . The compound's structural features allow it to participate in chemical transformations necessary for developing effective therapeutic agents. Analogs and derivatives of this compound have been studied for various pharmacological activities, with compounds containing similar structural motifs exhibiting biological properties such as anti-inflammatory and antimicrobial effects, and potential use in cancer therapy. Its role as an intermediate in dapagliflozin synthesis suggests it may also influence glucose metabolism.

Process for Preparation

Mechanism of Action

The mechanism of action of 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include metabolic and signaling pathways, depending on the specific application .

Comparison with Similar Compounds

Methoxy vs. Ethoxy Derivatives

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS: 461432-23-5):
    • Substitutes the methoxy group with ethoxy (-OCH₂CH₃) at the para position of the benzyl ring.
    • Impact on Physicochemical Properties :
  • Slightly higher molecular weight (339.65 g/mol vs. 325.63 g/mol) .

    • Synthetic Utility : Used as a precursor in anti-heart failure agents; requires deprotection steps (e.g., boron tribromide) to remove the ethoxy group during synthesis .
  • 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene (CAS: 1830346-16-1):

    • Ethoxy group at the ortho position of the benzyl ring.
    • Impact on Reactivity : Steric hindrance from the ortho substituent reduces coupling efficiency in synthetic pathways compared to para-substituted analogues .
Compound Substituent Position Molecular Weight (g/mol) Key Application
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene Para-methoxy 325.63 Dapagliflozin impurity
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Para-ethoxy 339.65 Anti-heart failure agents
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene Ortho-ethoxy 325.63 Pharmaceutical intermediates

Halogenation Patterns

  • 1-Bromo-4-(methoxy(phenyl)methyl)benzene :
    • Lacks the chloro substituent, simplifying synthesis but reducing electrophilic reactivity.
    • Reported yield: 76% (vs. 54–79% for chloro-containing analogues) .
  • 4-Bromo-2-chloro-1-methoxybenzene :
    • Simpler structure without the benzyl group; lower molecular weight (221.49 g/mol).
    • Reduced steric bulk enhances solubility in polar solvents .

Biological Activity

4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C15H14BrClO
  • Molecular Weight: 325.63 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidiabetic Effects: The compound has been identified as an inhibitor of sodium-glucose cotransporter 2 (SGLT2), which is significant in the management of type 2 diabetes mellitus. This mechanism helps reduce glucose reabsorption in the kidneys, leading to lower blood sugar levels .
  • Antimicrobial Activity: Halogenated compounds, including this one, have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of bromine and chlorine enhances the antimicrobial properties by altering the compound's interaction with microbial membranes .

The biological activity of this compound can be attributed to its structural characteristics:

  • SGLT2 Inhibition: The compound's ability to inhibit SGLT2 leads to increased urinary glucose excretion and improved glycemic control in diabetic models .
  • Antimicrobial Mechanism: The halogen substituents contribute to the disruption of microbial cell walls and membranes, increasing permeability and leading to cell lysis .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntidiabeticSGLT2 inhibition ,
AntimicrobialDisruption of microbial membranes
AntiproliferativeInhibition of cancer cell growth

Case Study: Antidiabetic Efficacy

A study demonstrated that this compound significantly reduced blood glucose levels in diabetic rats when administered at varying doses. The results indicated a dose-dependent response with a maximum reduction observed at a dose of 50 mg/kg body weight, correlating with enhanced SGLT2 inhibition.

Case Study: Antimicrobial Testing

In vitro assays revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL and 64 µg/mL, respectively. These findings suggest its potential use as a therapeutic agent against resistant bacterial strains .

Q & A

Q. What are the key synthetic routes for 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene?

Methodological Answer: The synthesis typically involves functional group transformations and protecting group strategies. For example, a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is synthesized via:

Deprotection : Removal of an ethoxy group using boron tribromide (BBr₃) in dichloromethane.

Protection : Tert-butyldimethylsilyl (TBS) protection of the resulting hydroxyl group.

Nucleophilic Addition : Reaction with n-butyllithium and (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde in tetrahydrofuran (THF).

Oxidation : Dess-Martin periodinane oxidizes the intermediate to a ketone.

Final Deprotection : Tetrabutylammonium fluoride (TBAF) removes the TBS group .

Q. Table 1: Key Reagents in Synthesis

StepReagent/ConditionPurpose
1BBr₃, CH₂Cl₂Ether cleavage
2TBSCl, imidazoleHydroxyl protection
4Dess-Martin periodinaneOxidation to ketone
5TBAF, THFDeprotection

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. For example, aromatic protons appear as multiplets in δ 6.5–7.5 ppm, while methoxy (-OCH₃) protons resonate at ~δ 3.8 ppm.
  • High-Performance Liquid Chromatography (HPLC) : A gradient RP-HPLC method using a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) effectively separates impurities like 5-Bromo-2-chlorobenzoic acid .
  • Mass Spectrometry (LCMS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 311.6 for C₁₄H₁₂BrClO) .

Q. What are the common impurities associated with this compound, and how are they detected?

Methodological Answer: Impurities arise from incomplete reactions or residual intermediates:

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene : A starting material impurity detected via HPLC retention time (~12.5 min) .
  • Enantiomeric By-Products : Chiral HPLC with amylose-based columns resolves stereochemical impurities .
  • Degradants : Stress testing (acid/base hydrolysis, oxidation) identifies degradation products. For example, exposure to HCl/methanol may cleave the methoxybenzyl group .

Q. Table 2: Impurity Profiles

ImpuritySourceDetection Method
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzeneIncomplete dealkylationHPLC
5-Bromo-2-chlorobenzoic acidSide reaction in synthesisLCMS
EnantiomersChiral intermediatesChiral HPLC

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

  • Temperature Control : Lowering reaction temperatures (e.g., −78°C for lithiation steps) reduces side reactions like over-halogenation .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for benzyl group introduction .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic addition yields compared to DMF .

Q. Table 3: Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature−78°C (lithiation)Reduces by-products by 30%
CatalystPd(PPh₃)₄ (0.5 mol%)Increases coupling efficiency to >95%
SolventTHF (anhydrous)Improves regioselectivity

Q. What strategies resolve enantiomeric impurities in derivatives of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-configured aldehydes during nucleophilic addition to enforce stereochemistry .
  • Kinetic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer .
  • Crystallization-Induced Diastereomer Transformation : Diastereomeric salts (e.g., with tartaric acid) separate enantiomers .

Q. How does the compound’s stability under various conditions affect its role as a pharmaceutical intermediate?

Methodological Answer:

  • Photostability : UV light exposure degrades the methoxybenzyl group; amber glass containers are recommended .
  • Thermal Stability : Decomposition above 150°C necessitates low-temperature storage (<−20°C) for long-term stability .
  • Hydrolytic Stability : Susceptibility to acid hydrolysis requires neutral pH during formulation .

Q. Table 4: Stability Profile

ConditionDegradation PathwayMitigation Strategy
UV LightMethoxybenzyl cleavageUse amber containers
Heat (>150°C)DehalogenationStore at −20°C
Acidic pHEther bond hydrolysisNeutral buffer systems

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1-chloro-2-(4-methoxybenzyl)benzene
Reactant of Route 2
Reactant of Route 2
4-bromo-1-chloro-2-(4-methoxybenzyl)benzene

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